Furan-2-yl benzoate

Catalog No.
S724834
CAS No.
20055-18-9
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2-yl benzoate

CAS Number

20055-18-9

Product Name

Furan-2-yl benzoate

IUPAC Name

furan-2-yl benzoate

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c12-11(9-5-2-1-3-6-9)14-10-7-4-8-13-10/h1-8H

InChI Key

HMUXGYCCWIHXMK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CO2

Synthesis and characterization:

Furan-2-yl benzoate is a molecule synthesized by combining furan-2-ol and benzoic acid. Researchers have explored various methods for its synthesis, including traditional esterification reactions and microwave-assisted approaches. [, ] These studies often involve detailed characterization of the synthesized compound using techniques like nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) to confirm its structure and purity. [, ]

Furan-2-yl benzoate is an organic compound characterized by the presence of a furan ring (a five-membered aromatic ring containing oxygen) and a benzoate moiety (derived from benzoic acid). The compound features a furan substituent at the 2-position of the benzene ring, which contributes to its unique chemical properties. Furan-2-yl benzoate can be represented by the molecular formula C11H10O3C_{11}H_{10}O_3 and has a molecular weight of approximately 194.19 g/mol. Its structure allows for various interactions due to the presence of both aromatic and heterocyclic components, making it a subject of interest in organic synthesis and medicinal chemistry.

Typical of both furan and benzoate derivatives. Key reactions include:

  • Esterification: The formation of furan-2-yl benzoate can occur through the reaction between furan-2-carboxylic acid and an alcohol, typically in the presence of an acid catalyst.
  • Electrophilic Aromatic Substitution: The aromatic nature of both the furan and benzene rings allows for electrophilic substitution reactions, where electrophiles can attack the electron-rich positions on these rings.
  • Nucleophilic Substitution: The benzoate moiety can undergo nucleophilic substitution reactions, particularly when reacted with strong nucleophiles under suitable conditions.

Furan derivatives, including furan-2-yl benzoate, have been studied for their biological activities. Some notable findings include:

  • Antimicrobial Properties: Compounds containing furan rings have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Antitumor Activity: Certain furan derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Effects: Some studies indicate that furan-containing compounds may possess anti-inflammatory properties, making them candidates for further pharmacological exploration.

The synthesis of furan-2-yl benzoate can be achieved through several methods:

  • Direct Esterification:
    • Reacting furan-2-carboxylic acid with an alcohol (e.g., benzyl alcohol) in the presence of an acid catalyst such as sulfuric acid.
    • This method typically requires heating to facilitate the reaction.
  • Paal-Knorr Synthesis:
    • Utilizing 1,4-dicarbonyl compounds to synthesize furans via cyclodehydration, followed by subsequent esterification to obtain furan-2-yl benzoate.
  • One-Pot Synthesis:
    • A one-pot method involving the simultaneous formation of the furan ring and subsequent esterification has been explored, enhancing yield and efficiency .

Furan-2-yl benzoate has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science: Employed in synthesizing polymers or as a building block for more complex organic materials.

Research into the interactions of furan-2-yl benzoate with various biological systems has revealed significant insights:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can inform its pharmacokinetics and therapeutic efficacy.
  • Synergistic Effects: Studies have shown that combining furan derivatives with other compounds can enhance their antimicrobial activity, indicating potential for combination therapies .

Furan-2-yl benzoate shares structural similarities with various other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Furan-2-carboxylic AcidCarboxylic AcidContains a carboxylic group; used in synthesis
BenzofuranHeterocyclic CompoundContains two fused aromatic rings; distinct reactivity
Furoic AcidCarboxylic AcidLacks the aromatic benzene ring; more polar
5-HydroxyfuralHydroxylated FuranContains hydroxyl group; different solubility properties

Furan-2-yl benzoate is unique due to its combination of both furan and benzoate characteristics, which allows for diverse reactivity patterns not found in simpler derivatives.

Properties of Furan-2-yl benzoate

PropertyValue
Molecular FormulaC₁₁H₈O₃
Molecular Weight (g/mol)188.18
Exact Mass (g/mol)188.04734
Carbon (%)70.21
Hydrogen (%)4.29
Oxygen (%)25.51

Structural Representation and Bonding

The molecular structure of furan-2-yl benzoate features two distinct aromatic systems connected through an ester linkage . The compound consists of a benzoate group (derived from benzoic acid) and a furan ring, with the ester bond forming between the carboxylic acid functionality of benzoic acid and the hydroxyl group at the 2-position of furan [1].

The benzoate portion contains a six-membered aromatic ring with a carbonyl group attached, while the furan component is a five-membered aromatic heterocycle containing an oxygen atom [1]. The connection between these two moieties occurs at the 2-position of the furan ring, creating the characteristic ester linkage [1].

Bond lengths within the structure follow typical patterns for aromatic and ester functionalities [5]. In the benzoate group, carbon-carbon bonds in the aromatic ring measure approximately 1.39 Å, reflecting their aromatic character [5]. The carbonyl bond (C=O) exhibits a shorter length of approximately 1.22 Å, consistent with its double-bond nature [5]. The carbon-oxygen single bond in the ester linkage measures around 1.34 Å [5].

The furan ring displays carbon-carbon bond lengths ranging from 1.38 to 1.42 Å, while the carbon-oxygen bonds within the furan measure approximately 1.36 Å [5]. These measurements reflect the aromatic character of the furan ring, with some bond length alternation due to the presence of the oxygen heteroatom [5].

The carbon atoms in both the benzoate carbonyl group and the furan ring exhibit sp² hybridization [5]. This hybridization creates a trigonal planar geometry around these carbon atoms, contributing to the overall planarity of the molecule [5]. The planarity of both aromatic systems, along with the relatively rigid ester linkage, results in a nearly planar overall molecular structure [5].

Both the benzoate and furan components possess aromaticity, featuring delocalized π-electron systems that contribute to their stability [5]. The presence of these conjugated systems allows for multiple resonance structures, further enhancing the compound's stability [5].

Table 2: Structural Features and Bonding in Furan-2-yl benzoate

PropertyDescription
Bond Type in Benzoate GroupC-C (aromatic): ~1.39 Å, C=O (carbonyl): ~1.22 Å, C-O (ester): ~1.34 Å
Bond Type in Furan RingC-C (aromatic): ~1.38-1.42 Å, C-O (furan): ~1.36 Å
Hybridization of Carbon in Carbonylsp² hybridized, trigonal planar geometry
Hybridization of Carbon in Furansp² hybridized, part of aromatic system
PlanarityBoth benzoate and furan rings are planar; ester linkage maintains near-planarity
AromaticityBoth benzoate and furan rings are aromatic systems with delocalized π electrons
Resonance StructuresMultiple resonance structures possible due to conjugated π systems in both rings

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides systematic rules for naming chemical compounds, ensuring clear and unambiguous identification [1]. For furan-2-yl benzoate, these naming conventions follow specific principles related to ester compounds containing aromatic and heterocyclic components [1].

The IUPAC name "furan-2-yl benzoate" is constructed according to established nomenclature rules for esters [1]. In this name, "benzoate" serves as the parent structure, derived from benzoic acid, while "furan-2-yl" functions as the substituent group attached to the ester oxygen [1] [6].

The systematic name follows the general pattern for esters: "[alcohol-derived group] [acid-derived name]" [1]. In this case, "furan-2-yl" represents the alcohol-derived portion (though furan-2-ol itself is not commonly isolated), and "benzoate" represents the acid-derived component [1] [6].

The locant designation "2-yl" in the name indicates that the attachment to the ester oxygen occurs at position 2 of the furan ring [1]. This specificity is crucial for proper structural identification, as attachment at different positions would result in distinct compounds with different properties [1] [6].

In terms of functional group priority, the ester group takes precedence in the naming hierarchy [1]. Consequently, the compound is named as a benzoate derivative rather than as a substituted furan [1]. This priority assignment follows IUPAC rules for functional group precedence [1] [6].

Table 3: IUPAC Naming Conventions for Furan-2-yl benzoate

PropertyDescription
IUPAC Namefuran-2-yl benzoate
Systematic Namefuran-2-yl benzoate
IUPAC Nomenclature Rules AppliedNamed as an ester of benzoic acid with furan-2-ol (not commonly isolated)
Locant DesignationThe '2-yl' indicates attachment at position 2 of the furan ring
Functional Group PriorityEster group takes priority; named as a benzoate with furan as the substituent

Synonyms and Alternative Designations

Furan-2-yl benzoate is known by several alternative names and designations in scientific literature and chemical databases [1]. These synonyms provide different ways to refer to the same compound, often reflecting various naming conventions or historical nomenclature practices [1].

The most common alternative name for the compound is "2-furyl benzoate," which represents a simplified version of the IUPAC name [1] [3]. This designation maintains the essential structural information while using the shorter term "furyl" instead of "furan-yl" [1] [3].

Chemical synonyms include "benzoic acid furan-2-yl ester," which follows an older naming convention that places the acid component first, followed by the alcohol-derived portion [1] [4]. This format emphasizes the compound's derivation from benzoic acid [1].

Registry Identifiers (CAS, PubChem CID, InChIKey)

Registry identifiers serve as unique numerical or alphanumerical codes that unambiguously identify chemical compounds across different databases and information systems [1]. For furan-2-yl benzoate, several standard identifiers are used in scientific literature and chemical databases [1].

The Chemical Abstracts Service (CAS) Registry Number assigned to furan-2-yl benzoate is 20055-18-9 [1] [3]. This unique identifier is widely used in scientific literature and regulatory contexts to precisely identify the compound without ambiguity [1]. The CAS number serves as a primary reference point in chemical databases and literature searches [1] [3].

In the PubChem database maintained by the National Center for Biotechnology Information, furan-2-yl benzoate is assigned the PubChem Compound Identifier (CID) 5325846 [1]. This identifier allows for easy access to comprehensive information about the compound's properties, structure, and related data within the PubChem system [1].

The International Chemical Identifier (InChI) for furan-2-yl benzoate is InChI=1S/C11H8O3/c12-11(9-5-2-1-3-6-9)14-10-7-4-8-13-10/h1-8H [1]. This string encodes the complete structural information of the molecule in a format designed for computational processing [1]. The InChI provides a standardized way to represent the chemical structure that can be used across different chemical information systems [1].

The InChIKey, a hashed version of the InChI designed for easier web searches and database indexing, is HMUXGYCCWIHXMK-UHFFFAOYSA-N [1] [4]. This condensed identifier serves as a convenient search term for finding information about the compound in online databases and literature [1].

The Simplified Molecular-Input Line-Entry System (SMILES) notation for furan-2-yl benzoate is C1=CC=C(C=C1)C(=O)OC2=CC=CO2 [1]. This linear string representation encodes the molecular structure in a format that is both human-readable and machine-processable [1].

Table 5: Registry Identifiers for Furan-2-yl benzoate

Identifier TypeValue
CAS Registry Number20055-18-9
PubChem CID5325846
InChIInChI=1S/C11H8O3/c12-11(9-5-2-1-3-6-9)14-10-7-4-8-13-10/h1-8H
InChIKeyHMUXGYCCWIHXMK-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=CO2

Furan-2-yl benzoate exists as a solid at room temperature, typically appearing as powder or crystals [1]. The compound exhibits a white to pale yellow coloration, characteristic of many aromatic ester compounds [2]. Its crystalline nature facilitates handling and storage under standard laboratory conditions [1].

Solubility Profile in Various Solvents

The solubility characteristics of furan-2-yl benzoate are primarily governed by its aromatic ester structure and the presence of the heterocyclic furan ring. The compound demonstrates significant solubility in organic solvents due to its hydrophobic aromatic system [3]. The polar surface area of 39.44 Ų indicates moderate polarity, which influences its dissolution behavior in different solvent systems [4].

Related furan-containing benzoate derivatives show enhanced solubility in polar organic solvents such as ethanol and methanol, while maintaining limited aqueous solubility [5]. The compound's LogP value of 2.499 suggests moderate lipophilicity, indicating preferential dissolution in non-polar to moderately polar organic solvents [4].

Melting and Boiling Point Characteristics

Furan-2-yl benzoate exhibits the following thermal properties:

Melting Point: 53.4°C (predicted) [6]
Boiling Point: 274°C (predicted) [6]
Flash Point: 129°C (predicted) [6]

These thermal characteristics indicate that the compound has moderate thermal stability under standard conditions. The relatively low melting point facilitates processing and handling, while the boiling point suggests reasonable volatility characteristics for laboratory applications [6].

Comparative analysis with related furan-containing benzoate compounds shows similar thermal behavior patterns. For instance, related compounds such as 2-furan-2-yl-benzoic acid methyl ester demonstrate boiling points in the range of 317.2°C at 760 mmHg, indicating the influence of structural modifications on thermal properties [7].

Reactivity Parameters

Furan-2-yl benzoate exhibits characteristic reactivity patterns associated with both the furan heterocycle and the benzoate ester functionality. The furan ring demonstrates typical electrophilic aromatic substitution reactivity, with the 2-position being particularly susceptible to electrophilic attack [12].

Chemical Reactivity Characteristics:

Electrophilic Reactions: The furan ring readily undergoes electrophilic substitution reactions, with preferential attack at the 2- and 5-positions [12]. The compound can participate in cycloaddition reactions, particularly Diels-Alder reactions, due to the electron-rich nature of the furan ring [12].

Nucleophilic Reactions: The ester carbonyl group is susceptible to nucleophilic attack, enabling hydrolysis, transesterification, and reduction reactions . Under basic conditions, the compound can undergo saponification to yield the corresponding carboxylic acid .

Oxidative Stability: The compound shows moderate resistance to oxidation under normal atmospheric conditions, though prolonged exposure to oxidizing agents may lead to degradation of the furan ring . The Henry's Law constant of 6.46 × 10⁻⁷ atm·m³/mol indicates low volatility and moderate environmental persistence [6].

Thermal Reactivity: At elevated temperatures, furan-2-yl benzoate may undergo thermal decomposition with potential ring-opening reactions of the furan moiety [3]. The compound demonstrates stability under standard synthetic conditions but requires careful temperature control during reactions .

XLogP3

2.7

Wikipedia

Furan-2-yl benzoate

Dates

Last modified: 08-15-2023

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